(2-Methylprop-2-en-1-yl)cyclopropane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)cyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of isoprene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-2-en-1-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), Electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Alcohols, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
(2-Methylprop-2-en-1-yl)cyclopropane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylprop-2-en-1-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. Additionally, the compound’s unique cyclopropane ring structure can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cyclic hydrocarbon with a three-membered ring.
Isoprene: A diene with a similar isoprenyl group but lacking the cyclopropane ring.
Cyclopropylmethyl: A compound with a cyclopropane ring attached to a methyl group.
Uniqueness
(2-Methylprop-2-en-1-yl)cyclopropane is unique due to its combination of a cyclopropane ring and an isoprenyl group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methylprop-2-enylcyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)5-7-3-4-7/h7H,1,3-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWDDTPRVMNSTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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